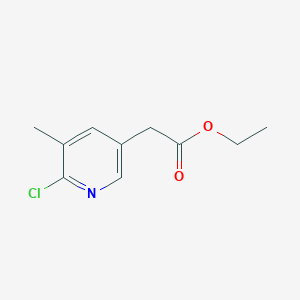
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, which is further connected to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-5-methylpyridin-3-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 2-(6-chloro-5-methylpyridin-3-yl)acetic acid.
Reduction: 2-(6-chloro-5-methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but lacks the methyl group.
Methyl 2-(6-chloro-5-methylpyridin-3-yl)acetate: Similar structure but has a methyl ester instead of an ethyl ester.
2-(6-chloro-5-methylpyridin-3-yl)acetic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to the specific combination of the chloro and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3 |
Clé InChI |
IWQTXLDFTNRGGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C(=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)
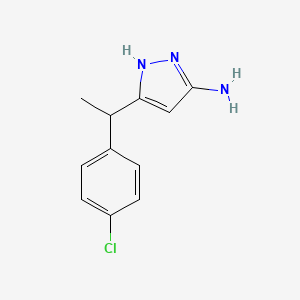

![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)

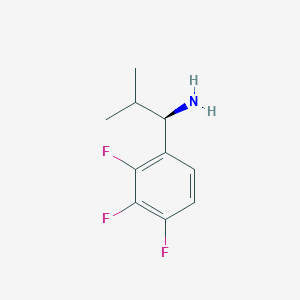

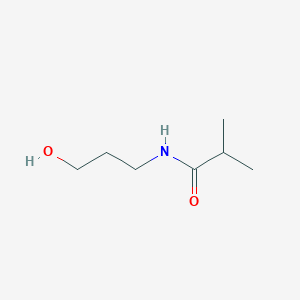
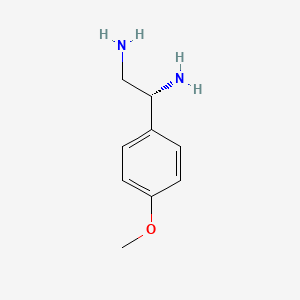

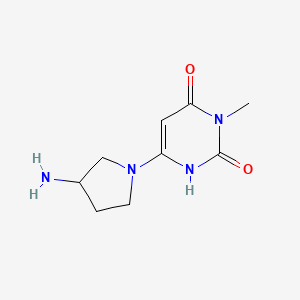
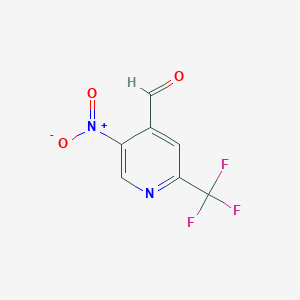
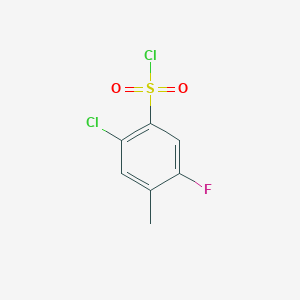
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
